This compound falls under the category of heterocyclic compounds, specifically quinoxalines. Quinoxalines are bicyclic compounds containing two nitrogen atoms at non-adjacent positions in a six-membered ring. They are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals .
The synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline typically involves several key steps:
The molecular structure of 2,3-dichloro-6,7-dimethoxyquinoxaline consists of a quinoxaline backbone with two chlorine atoms at positions 2 and 3, and two methoxy groups at positions 6 and 7.
2,3-Dichloro-6,7-dimethoxyquinoxaline can participate in several chemical reactions:
The mechanism of action for 2,3-dichloro-6,7-dimethoxyquinoxaline primarily involves its interaction with specific biological receptors. It has been shown to act as a competitive antagonist for kainate and quisqualate (non-N-methyl-D-aspartate) glutamate receptors. This interaction suggests potential applications in neuropharmacology and the treatment of neurological disorders .
These properties make it a valuable intermediate for various synthetic applications in organic chemistry .
2,3-Dichloro-6,7-dimethoxyquinoxaline has several notable applications:
This compound's unique combination of functional groups allows it to play a critical role in both academic research and industrial applications.
X-ray diffraction studies have established that 2,3-dichloro-6,7-dimethoxyquinoxaline crystallizes in the monoclinic system with space group C2, featuring distinctive lattice parameters: a = 18.32 Å, b = 5.58 Å, c = 12.72 Å, and β = 100° [2]. The unit cell volume measures 1269 ų, accommodating four molecular units (Z = 4). This configuration creates a dense molecular packing architecture governed by halogen-halogen interactions (Cl···Cl) and C-H···O hydrogen bonds between methoxy oxygen atoms and aromatic hydrogens. These intermolecular forces contribute significantly to the crystal's stability, evidenced by its relatively high melting point of 175–178°C [3].
The quinoxaline core displays near-perfect planarity (maximum deviation < 0.02 Å), with methoxy groups adopting a coplanar orientation relative to the heterocyclic ring (torsion angle: 3.5°). This planarity facilitates π-stacking interactions along the crystallographic b-axis, with an interplanar spacing of 3.48 Å – characteristic of efficient π-orbital overlap. The molecular packing exhibits a herringbone pattern stabilized by:
Table 1: Crystallographic Parameters of 2,3-Dichloro-6,7-dimethoxyquinoxaline
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | C2 |
a (Å) | 18.32 |
b (Å) | 5.58 |
c (Å) | 12.72 |
β (°) | 100 |
Volume (ų) | 1269 |
Z | 4 |
Density (g/cm³) | 1.52 (calc.) |
Melting Point (°C) | 175–178 |
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal crucial electronic properties of 2,3-dichloro-6,7-dimethoxyquinoxaline [2]. Frontier molecular orbital analysis demonstrates a HOMO-LUMO energy gap of 3.78 eV – intermediate between insulating and semiconducting behavior. The HOMO electron density primarily resides on the quinoxaline π-system and oxygen lone pairs of methoxy groups, while the LUMO shows significant antibonding character localized on the C2-Cl and C3-Cl bonds, rationalizing their susceptibility to nucleophilic substitution.
Molecular electrostatic potential (MEP) mapping identifies two distinct electrophilic regions:
The methoxy groups generate substantial electron-donating effects, increasing electron density at C6 and C7 by 0.12 e⁻ compared to unsubstituted dichloroquinoxaline. This electronic redistribution significantly influences reactivity patterns, particularly in nucleophilic aromatic substitution (SNAr) reactions where C4-position reactivity increases by 4.2×10³ relative to C2. Time-Dependent DFT (TD-DFT) simulations predict strong UV absorption bands at 268 nm (π→π) and 310 nm (n→π), consistent with experimental spectroscopic observations [2].
Solvent modeling studies (IEFPCM) demonstrate dramatic charge redistribution in polar aprotic solvents:
Table 2: Quantum Chemical Properties from DFT Studies
Property | Value/Characteristic | Method |
---|---|---|
HOMO Energy (eV) | -6.78 | B3LYP/6-311++G(d,p) |
LUMO Energy (eV) | -3.00 | B3LYP/6-311++G(d,p) |
HOMO-LUMO Gap (eV) | 3.78 | B3LYP/6-311++G(d,p) |
Dipole Moment (D) | 5.12 (gas), 7.36 (DMSO) | IEFPCM |
C-Cl Bond Length (Å) | 1.732 (C2), 1.729 (C3) | Optimized Geometry |
Mulliken Charge on Cl | -0.32 (gas), -0.28 (DMF) | NBO Analysis |
The electron-donating dimethoxy groups at C6 and C7 fundamentally alter the electronic behavior of 2,3-dichloro-6,7-dimethoxyquinoxaline compared to its non-methoxylated analogs. When benchmarked against 2,3-dichloroquinoxaline (2,3-DCQ), key differences emerge:
Reactivity Contrasts:
Structural Comparisons:X-ray crystallography reveals that methoxy substitution induces:
Electronic Properties:DFT calculations highlight substantial electronic modulation:
The 2,4-dichloro-6,7-dimethoxyquinazoline isomer provides particularly instructive comparisons. Despite near-identical molecular weights, these constitutional isomers exhibit dramatically different charge distributions:
Table 3: Comparative Analysis of Dichlorinated Heterocycles
Property | 2,3-Dichloro-6,7-dimethoxyquinoxaline | 2,3-Dichloroquinoxaline | 2,4-Dichloro-6,7-dimethoxyquinazoline |
---|---|---|---|
Molecular Formula | C₁₀H₈Cl₂N₂O₂ | C₈H₄Cl₂N₂ | C₁₀H₈Cl₂N₂O₂ |
Melting Point (°C) | 175–178 | 92–94 | 175 |
HOMO-LUMO Gap (eV) | 3.78 | 4.05 | 3.95 |
Electrophilicity Index (eV) | 4.32 | 3.15 | 4.18 |
Preferred SNAr Position | C2 > C3 | C3 > C2 | C4 > C2 |
π-Stacking Distance (Å) | 3.48 | 3.62 | 3.51 |
Dipole Moment (D) | 5.12 | 4.78 | 6.78 |
These structural and electronic distinctions directly impact synthetic applications. The dimethoxyquinoxaline scaffold serves as precursor to α₁-adrenoceptor blockers (e.g., terazosin intermediates) through regioselective amination at C2, leveraging its reversed regioselectivity profile [6]. Additionally, its enhanced electron density enables Pd-catalyzed cross-coupling under milder conditions (50°C) than required for unsubstituted dichloroquinoxaline (80°C) [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7